molecular formula C7H3ClF4O4S2 B1399289 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride CAS No. 1027345-07-8

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Cat. No.: B1399289
CAS No.: 1027345-07-8
M. Wt: 326.7 g/mol
InChI Key: SYZOKHJRIIDLOQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O4S2 and a molecular weight of 326.68 g/mol . It is known for its applications in organic synthesis, particularly in the preparation of sulfonyl-containing compounds. This compound is characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves the introduction of a sulfonamide group into organic molecules. This reaction is crucial as sulfonamides are prevalent in many pharmaceutical compounds. The compound can act as a reagent in nucleophilic aromatic substitution reactions, making it valuable for generating new sulfonamide derivatives .

Drug Development

One significant application of this compound is in drug development, particularly as an intermediate in synthesizing potent inhibitors for various biological targets. For example, it has been used to synthesize compounds that inhibit Bcl-2 and Bcl-xL proteins, which are critical in cancer cell survival. The derivatives created from this compound have shown promising results in inhibiting cancer cell growth with low nanomolar IC₅₀ values .

Structure-Based Drug Design

In structure-based drug design, the trifluoromethylsulfonyl group is identified as an effective replacement for other functional groups (e.g., nitro groups) to enhance binding affinity to target proteins such as Bcl-2 and Bcl-xL. This modification leads to compounds with improved specificity and potency against cancer cells .

Synthetic Chemistry

The compound serves as a building block for synthesizing various sulfonamide-containing drug candidates. Its ability to form stable bonds with nucleophiles like amines and alcohols facilitates the creation of complex organic molecules necessary for pharmaceutical applications .

Case Studies

StudyDescriptionFindings
BM-957 Development Utilized this compound to synthesize a potent small-molecule inhibitor targeting Bcl-2/Bcl-xL.Achieved IC₅₀ values <1 nM; showed significant antitumor activity in xenograft models but required further optimization for durable effects .
Sulfonamide Synthesis Investigated the reactivity of this compound in creating novel sulfonamide derivatives.Demonstrated that the compound can effectively introduce sulfonamide functionalities into various substrates, enhancing their biological activity.

Safety Considerations

Due to its corrosive nature, proper safety protocols must be followed when handling this compound. It is essential to work under inert gas conditions and avoid contact with moisture, as it can react violently with water or alcohols . Standard laboratory safety measures should be adhered to, including wearing appropriate personal protective equipment.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethylsulfonyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive . This compound can also participate in radical reactions, where the trifluoromethyl group can stabilize radical intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and trifluoromethylsulfonyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .

Biological Activity

Overview

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry and biochemical research. Its molecular formula is C7_7H3_3ClF4_4O4_4S2_2, and it has a molecular weight of approximately 326.68 g/mol. The compound features both a sulfonyl chloride and a trifluoromethyl group, enhancing its reactivity and potential applications in drug development and synthesis of complex organic molecules.

The biological activity of this compound primarily stems from its ability to act as an electrophile due to the sulfonyl chloride group. This allows it to react with various nucleophiles, forming derivatives that can interact with biological targets. The presence of the trifluoromethyl group further increases its electrophilicity, making it a potent reagent in biochemical reactions.

Applications in Biological Research

  • Inhibition Studies :
    • The compound has been utilized in studies targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis. For instance, a derivative synthesized using this compound demonstrated high affinity (Ki_i = 2.1 nM for Bcl-2 and < 1 nM for Bcl-xL), indicating its potential as a selective inhibitor in cancer therapy .
  • Drug Development :
    • Research indicates that compounds containing the trifluoromethyl group can significantly enhance the potency of drugs. For example, the introduction of this group has been linked to improved inhibition of various enzymes, including reverse transcriptase, by altering the pharmacokinetic properties of the drug candidates .
  • Modification of Biomolecules :
    • It is employed in the modification of biomolecules to study their functions and interactions, particularly in the synthesis of sulfonamides and aryl halides.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-(Trifluoromethyl)benzenesulfonyl chlorideStructureLacks fluorine on the aromatic ring
Trifluoromethanesulfonyl chlorideStructureNo aromatic ring but contains trifluoromethylsulfonyl group

The uniqueness of this compound lies in its combination of both fluorine and trifluoromethylsulfonyl groups, which confers distinct chemical properties that are advantageous for various synthetic applications.

Case Studies

  • Cancer Therapeutics : A study demonstrated that derivatives based on this compound exhibited selective inhibition against Bcl-2 family proteins, suggesting potential applications in targeted cancer therapies.
  • Enzyme Inhibition : Research involving the synthesis of compounds with this structure showed enhanced inhibitory effects against specific enzymes, highlighting its role in developing more effective pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride in medicinal chemistry?

This compound is widely used as a sulfonylating agent in coupling reactions to synthesize sulfonamide derivatives, which are critical in drug discovery. For example, it serves as a highly activated intermediate in the preparation of small-molecule inhibitors targeting Bcl-2/Bcl-xL proteins, enabling structure-activity relationship (SAR) studies . Methodologically, it reacts with amines under mild conditions (e.g., dichloromethane, room temperature) to form sulfonamides, with yields optimized by controlling stoichiometry and moisture levels .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Storage : Keep in a locked, dry environment away from oxidizing agents and moisture .
  • Emergency protocols : Immediate flushing with water for skin/eye exposure and medical consultation for inhalation or ingestion .

Advanced Research Questions

Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitutions?

Solvent polarity and hydrogen-bonding capacity significantly affect reaction kinetics. Fluoroalcohol solvents (e.g., 2,2,2-trifluoroethanol) enhance solvolysis rates due to their ionizing power and stabilization of transition states via hydrogen bonding. For example, solvolysis studies show a 10-fold rate increase in 90% trifluoroethanol compared to aqueous ethanol . Methodologically, solvent screening should prioritize low nucleophilicity to minimize side reactions.

Q. How can researchers resolve contradictory data in sulfonamide coupling efficiency?

Contradictions may arise from:

  • Moisture sensitivity : Hydrolysis competes with amine coupling. Pre-dry solvents (e.g., molecular sieves) and use inert atmospheres .
  • Steric hindrance : Bulky amines require elevated temperatures (e.g., 40–60°C) or catalytic bases (e.g., DMAP) to improve reactivity .
  • Analytical artifacts : Confirm product purity via HPLC or LC-MS, as residual starting materials or hydrolysis byproducts (e.g., sulfonic acids) may skew results .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) involving this compound?

The electron-withdrawing trifluoromethylsulfonyl and fluorine groups direct EAS to the para position relative to existing substituents. For example, nitration or halogenation reactions favor the para position due to meta-directing effects of sulfonyl groups. Methodologically, monitor reaction progress with 19F^{19}\text{F} NMR to track regiochemical outcomes .

Q. Methodological Considerations

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions and fragmentation patterns, referencing NIST spectral databases .
  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify structural features and purity. For example, the 19F^{19}\text{F} NMR signal for the trifluoromethyl group appears at ~-60 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, leveraging the compound’s strong UV absorbance .

Q. How to mitigate decomposition during long-term storage?

Decomposition pathways include hydrolysis and thermal degradation. Strategies:

  • Packaging : Store under nitrogen in amber glass bottles to limit light/oxygen exposure .
  • Temperature : Maintain at 2–8°C; avoid freezing (melting point: 14–16°C) to prevent phase separation .
  • Stability testing : Periodically analyze via TLC or FTIR to detect sulfonic acid byproducts .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZOKHJRIIDLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719858
Record name 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027345-07-8
Record name 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

reacting 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene, and chlorosulfonic acid to provide 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride and isolating or not isolating the 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride;
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Synthesis routes and methods III

Procedure details

EXAMPLE 13 (80 g) was charged to a reactor fitted with overhead stirrer, nitrogen inlet, condenser, scrubber, temperature probe and heating bath. Chlorosulfonic acid (307 g) was added slowly through an additional funnel. The mixture was then heated up to 120° C. and held for 22 hours at 120° C. The mixture was cooled down to room temperature. Thionyl chloride (118 g) was added to the reaction mixture in one portion at ambient temperature. The mixture was stirred at 25° C. for 24 hours. A sample was pulled and HPLC showed the reaction was completed with 1.1% of the sulfonic acid left. Isopropyl acetate (775 g) was cooled down to −50° C. Water (600 g) was charged to isopropyl acetate solution. The reaction mixture was transferred slowly to the isopropyl acetate/ice mixture through an additional funnel. The internal temperature increased to 0.8° C. during the addition. The cold reaction mixture was warmed up 15° C. and layers were separated. The organic layer was used in the next step (EXAMPLE 15) without isolation.
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sulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

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